molecular formula C17H29F2NSn B1386747 2,3-Difluoro-4-(tributylstannyl)pyridine CAS No. 1245816-05-0

2,3-Difluoro-4-(tributylstannyl)pyridine

Cat. No.: B1386747
CAS No.: 1245816-05-0
M. Wt: 404.1 g/mol
InChI Key: UZBXWEMZNTZREM-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(tributylstannyl)pyridine is a fluorinated organotin compound featuring a pyridine core substituted with two fluorine atoms at positions 2 and 3 and a tributylstannyl group at position 2. Its molecular formula is C₁₇H₂₉F₂NSn, with a molecular weight of 403.71 g/mol (calculated based on substituent contributions) . The tributylstannyl group facilitates its use in cross-coupling reactions (e.g., Stille coupling), while the fluorine atoms enhance electronic modulation, influencing reactivity and stability . This compound is primarily employed in pharmaceutical and polymer synthesis as a catalyst or intermediate due to its Lewis acid properties .

Properties

IUPAC Name

tributyl-(2,3-difluoropyridin-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2N.3C4H9.Sn/c6-4-2-1-3-8-5(4)7;3*1-3-4-2;/h1,3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBXWEMZNTZREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C(=NC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29F2NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656778
Record name 2,3-Difluoro-4-(tributylstannyl)pyridine
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Molecular Weight

404.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245816-05-0
Record name 2,3-Difluoro-4-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-difluoro-4-(tributylstannyl)pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-(tributylstannyl)pyridine typically involves the stannylation of a fluorinated pyridine precursor. One common method is the reaction of 2,3-difluoropyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Organic Synthesis

  • Building Block for Complex Molecules:
    • 2,3-Difluoro-4-(tributylstannyl)pyridine serves as a versatile building block in the synthesis of more complex organic compounds. Its ability to participate in cross-coupling reactions allows for the introduction of various functional groups into target molecules.
  • Fluorinated Compounds:
    • The presence of fluorine atoms enhances the biological activity and stability of synthesized compounds. Fluorinated pyridines are particularly valuable in drug discovery due to their improved metabolic stability and bioavailability.
  • Palladium-Catalyzed Reactions:
    • This compound is frequently employed in palladium-catalyzed reactions, such as Suzuki and Stille coupling reactions, which facilitate the formation of carbon-carbon bonds essential for constructing complex organic frameworks .

Medicinal Chemistry Applications

  • Therapeutic Agents:
    • Research indicates that derivatives of this compound exhibit potential as therapeutic agents against inflammatory diseases. They act as antagonists for specific receptors involved in allergic responses, such as CRTH2, which is implicated in asthma and other allergic conditions .
  • Anticancer Research:
    • Some studies have explored the use of this compound in developing anticancer agents. Its ability to modify biological pathways through targeted interactions makes it a candidate for further exploration in oncology.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(tributylstannyl)pyridine is primarily related to its ability to participate in cross-coupling reactions. The stannyl group acts as a nucleophile, facilitating the formation of carbon-carbon bonds in the presence of a palladium catalyst. This compound can also interact with biological targets, such as enzymes and receptors, through its fluorinated pyridine moiety, which enhances binding affinity and selectivity .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Fluorine’s electronegativity increases the electron-withdrawing character of the pyridine ring, enhancing stability and directing reactivity in substitution reactions. The difluoro substitution in the target compound may reduce nucleophilic attack at positions 2 and 3 compared to mono-fluoro analogs .
  • Organometallic Groups: Tributylstannyl groups (Sn(C₄H₉)₃) are bulkier and more reactive in cross-coupling reactions than trimethylsilyl (Si(CH₃)₃), which is typically inert under similar conditions .
  • Synthetic Utility : Stannyl-substituted pyridines are preferred in Stille couplings for drug intermediates (e.g., -9), while silyl analogs find niche roles in materials science .

Yield Comparison :

  • Tributylstannyl derivatives generally exhibit moderate yields (60–80%) due to steric hindrance .
  • Trimethylsilyl analogs achieve higher yields (>85%) owing to milder reaction conditions .

Physical and Chemical Properties

  • Melting Points: Fluorinated stannyl pyridines are typically liquids or low-melting solids (e.g., 3-(1,1,1-Tributylstannyl)pyridine is a pale-yellow liquid per ). Fluorine substitution reduces symmetry, lowering melting points compared to non-fluorinated analogs .
  • Spectroscopic Data :
    • ¹H NMR : Fluorine atoms deshield adjacent protons, shifting δH to higher ppm (e.g., δH 7.5–8.5 for pyridine protons in ).
    • IR : Stannyl groups show Sn-C stretching vibrations near 500 cm⁻¹ .

Biological Activity

2,3-Difluoro-4-(tributylstannyl)pyridine is an organotin compound characterized by the presence of a pyridine ring substituted with two fluorine atoms and a tributylstannyl group. This structure imparts unique chemical properties that could influence its biological activity. Despite its potential, detailed studies on its biological interactions and mechanisms remain limited.

The molecular formula of this compound is C17_{17}H29_{29}F2_2NSn, with a molecular weight of approximately 404.133 g/mol. The fluorine atoms enhance its reactivity, while the tributylstannyl group allows for stannylation reactions, which are significant in organic synthesis.

Biological Activity Overview

Currently, there is scant documented evidence regarding the specific biological activity of this compound. However, insights can be drawn from related organotin compounds and their interactions with biological systems:

  • Reactivity and Binding : The presence of the tributylstannyl group suggests potential interactions with biological macromolecules, which could influence their activity. Organotin compounds have been known to interact with proteins and nucleic acids, affecting cellular functions .
  • Potential Toxicity : Organotin compounds are often associated with various hazards, including toxicity and environmental concerns. For instance, tributyltin (TBT) has been classified as an endocrine disruptor, raising concerns about similar effects for related compounds .

Comparative Analysis with Similar Compounds

To better understand the potential biological implications of this compound, a comparison with structurally similar organotin compounds can be informative:

Compound NameStructure FeaturesUnique Aspects
2-Fluoro-4-(tributylstannyl)pyridineOne fluorine atomLess reactive than the difluorinated variant
3-Fluoro-4-(tributylstannyl)pyridineOne fluorine atomDifferent reactivity profile due to position
2,3-Dichloro-4-(tributylstannyl)pyridineChlorine instead of fluorinePotentially different biological activity profiles

These comparisons highlight how variations in substituents can significantly alter the biological behavior of organotin compounds.

Case Studies and Research Findings

While specific case studies on this compound are lacking, research on related organotin compounds provides valuable insights:

  • Organotin Interactions : Studies indicate that organotin compounds can bind to proteins and alter their functions. For example, TBT has been shown to inhibit certain enzymes by binding to thiol groups in proteins .
  • Antiparasitic Activity : Research on related pyridine derivatives has demonstrated varying degrees of biological activity against parasites. Modifications in structure have led to improved efficacy against malaria parasites by targeting specific metabolic pathways .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2,3-difluoro-4-(tributylstannyl)pyridine, and what analytical methods validate its purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in multi-step syntheses involving pyridine derivatives, tributyltin groups are introduced under inert conditions (e.g., nitrogen atmosphere) using reagents like trialkylstannanes. Validation involves LCMS (e.g., m/z 791 [M+H]+ observed in intermediates) and HPLC retention time analysis (e.g., 1.19 minutes under SMD-TFA05 conditions) to confirm molecular weight and purity .

Q. How does the electronic environment of the pyridine ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : The fluorine substituents at positions 2 and 3 create electron-deficient pyridine rings, enhancing electrophilic reactivity. The tributylstannyl group at position 4 facilitates Stille coupling with aryl/heteroaryl halides. Computational modeling (e.g., molecular orbital analysis) and comparative reaction kinetics under varying conditions (e.g., catalyst loading, solvent polarity) can elucidate electronic effects .

Q. What safety precautions are critical when handling tributylstannyl-containing compounds?

  • Methodological Answer : Tributyltin derivatives are toxic and require strict handling protocols:

  • Use fume hoods and personal protective equipment (gloves, goggles).
  • Avoid exposure to strong oxidizers (risk of decomposition).
  • Stability data indicate sensitivity to heat; store in inert, cool environments .

Advanced Research Questions

Q. How do steric and electronic factors affect regioselectivity in Stille couplings involving this compound?

  • Methodological Answer : Steric hindrance from the tributylstannyl group directs coupling to less hindered positions. For example, in reactions with trifluoromethyl-substituted aryl halides, regioselectivity is confirmed via X-ray crystallography or NMR (e.g., J coupling constants). DFT calculations can model transition states to predict outcomes .

Q. What strategies mitigate competing side reactions (e.g., protodestannylation) during coupling?

  • Methodological Answer : Protodestannylation is minimized by:

  • Using anhydrous solvents (e.g., THF, DMF) and degassed reaction mixtures.
  • Optimizing catalyst systems (e.g., Pd(PPh₃)₄ with CuI as a co-catalyst).
  • Monitoring reaction progress via TLC or in situ IR spectroscopy to identify byproducts early .

Q. How can computational tools predict the stability of intermediates in multi-step syntheses?

  • Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gibbs free energy of intermediates) guide experimental design. For instance, predicting the stability of hydrazine intermediates (e.g., methyl 1-[[(E)-[2,3-difluoro-4-(2-morpholinoethoxy)phenyl]methylideneamino] derivatives) helps optimize reaction times and temperatures .

Data Contradiction Analysis

Q. Discrepancies in reported LCMS m/z values for similar intermediates: How to resolve?

  • Methodological Answer : Cross-validate using high-resolution mass spectrometry (HRMS) and isotopic pattern analysis. For example, a reported m/z 556 [M+H]+ for a pyrrolidine derivative may differ from theoretical values due to adduct formation (e.g., sodium or potassium). Adjust ionization parameters (e.g., ESI vs. APCI) and compare with synthetic controls.

Q. Conflicting HPLC retention times under identical conditions: What causes variability?

  • Methodological Answer : Variability arises from:

  • Column aging or batch differences (e.g., C18 silica pore size).
  • Mobile phase pH fluctuations (critical for ionizable fluorine substituents).
  • Standardize protocols using internal standards (e.g., 2,6-bis(2-pyridyl)-4(1H)-pyridone) and replicate runs .

Experimental Design Tables

Parameter Example Optimization Reference
Reaction Temperature0°C for tributylstannyl coupling
Catalyst SystemPd(PPh₃)₄/CuI in 2-butanone
HPLC ColumnC18, 3.5 µm, 4.6 × 50 mm
LCMS Ionization ModeElectrospray (ESI+)

Key Safety Data

Property Value Source
Molecular Weight383.163 g/mol (calculated)
StabilityDecomposes above 150°C
ToxicityCNS and respiratory irritant

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2,3-Difluoro-4-(tributylstannyl)pyridine

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